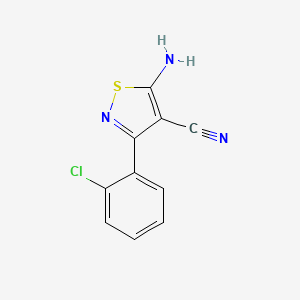

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-8-4-2-1-3-6(8)9-7(5-12)10(13)15-14-9/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZMNLZFXOHLOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC(=C2C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base, such as potassium hydroxide, to form the thiazole ring. The reaction is usually carried out in a polar solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted thiazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile has been investigated for its potential as:

- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.

- Anticancer Agents : This compound is being explored for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. For instance, derivatives with similar thiazole structures have demonstrated cytotoxic effects against multiple cancer cell lines .

- Anti-inflammatory Agents : Research suggests that 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade.

Biological Research

The compound serves as a valuable tool in biological studies due to its ability to mimic natural substrates:

- Enzyme Inhibition Studies : Its structure allows it to act as an inhibitor for various enzymes, facilitating studies on enzyme kinetics and mechanisms. This can lead to insights into metabolic pathways and the development of new therapeutic strategies.

- Receptor Binding Studies : The compound's structural similarity to biologically active molecules makes it suitable for studying receptor-ligand interactions, which are critical for drug design.

Industrial Applications

In addition to its biological applications, 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile is utilized in:

- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

- Development of New Materials : The compound is explored in the formulation of new materials with specific properties, such as dyes and polymers, due to its unique chemical structure .

Anticancer Activity Case Study

A study published in Molecules evaluated the anticancer activity of several thiazole derivatives, including those related to 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile. The results indicated that certain derivatives exhibited potent cytotoxicity against cancer cell lines such as breast and lung cancers without significant toxicity to normal cells . This highlights the potential for developing targeted cancer therapies.

Enzyme Inhibition Case Study

Research focusing on enzyme inhibition demonstrated that compounds similar to 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile effectively inhibited key enzymes involved in metabolic diseases. This was particularly noted in studies assessing their impact on glucose metabolism and lipid profiles in vitro . Such findings underscore the relevance of this compound in metabolic disorder research.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the presence of the amino and nitrile groups can facilitate interactions with various biological pathways, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-chlorophenyl group in the target compound may enhance steric hindrance and π-π stacking compared to trifluoromethyl (in ’s thiazole) or nitro/bromo substituents (in ’s pyrazoles).

- Spectroscopic Trends : Pyrazole derivatives (e.g., 4i) show characteristic FT-IR peaks for CN (~2215 cm⁻¹) and NH₂ (~3340 cm⁻¹), which are likely conserved in the target thiazole .

Key Insights :

- Biological Potential: While direct data for the target compound are unavailable, chloro-substituted indazoles () demonstrate kinase inhibition, suggesting that the 2-chlorophenyl-thiazole scaffold may similarly interact with biological targets .

- Physicochemical Tuning : The nitrile group in thiazole derivatives (e.g., ) improves stability and hydrogen-bonding capacity, which could be leveraged in drug design .

Biological Activity

5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the 2-chlorophenyl group and the amino and carbonitrile functionalities enhance its pharmacological profile. The structural formula can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines:

- In vitro studies demonstrated that derivatives of thiazole exhibit significant cytotoxic effects on human leukemia (K562) and lung adenocarcinoma (A549) cell lines, with IC50 values often less than 10 µM .

- The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring has been correlated with enhanced anticancer activity .

Antiviral Activity

The compound's thiazole moiety has also been implicated in antiviral properties. Research indicates that thiazole derivatives can inhibit viral replication, particularly against flaviviruses. For example, modifications in the phenyl substituents significantly affect the antiviral activity against yellow fever virus, with some derivatives achieving over 50% inhibition at low concentrations .

Anticonvulsant Activity

Thiazole derivatives have shown potential as anticonvulsants. Studies indicate that compounds with a similar scaffold possess effective anticonvulsant properties in animal models, outperforming standard medications like ethosuximide . The SAR analysis suggests that para-substituted halogenated phenyl groups are critical for enhancing anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on both the thiazole ring and the attached phenyl group are crucial for optimizing biological activity:

- Chlorine Substitution : The presence of chlorine at the para position enhances cytotoxicity and selectivity towards cancer cells .

- Electron Donating Groups : Methyl or methoxy groups at specific positions on the phenyl ring increase activity by stabilizing the compound through electron donation .

- Amine Modifications : Variations in amino group substitutions can lead to enhanced anti-proliferative effects against various cancer cell lines .

Case Studies

- Anticancer Efficacy : A study reported that 5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile exhibited IC50 values comparable to known chemotherapeutics in human cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

- Antiviral Mechanism : Another research demonstrated that certain thiazole derivatives effectively inhibited flavivirus replication through modulation of host cell pathways, suggesting a novel mechanism for antiviral action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.